Formoterol - 73573-87-2

Formoterol

Catalog Number: EVT-308543
CAS Number: 73573-87-2
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Formoterol is a long-acting β2-adrenergic agonist (LABA) widely studied for its bronchodilating effects. It belongs to the class of sympathomimetic amines, mimicking the effects of the sympathetic nervous system. Formoterol is primarily investigated in the context of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Budesonide

Compound Description: Budesonide is a glucocorticosteroid widely used in asthma and rhinitis treatment. [] It is often administered in combination with formoterol via inhalation. [] The combination exhibits efficacy in improving lung function and is generally well-tolerated in patients with moderate-to-very severe COPD. []

Relevance: While both budesonide and formoterol are commonly used in asthma treatment, they possess distinct mechanisms of action. Budesonide primarily acts as an anti-inflammatory agent, whereas formoterol functions as a long-acting β2-adrenergic agonist, providing bronchodilation. Their combination provides a synergistic therapeutic effect. [, ]

Salmeterol

Compound Description: Salmeterol, a long-acting β2-agonist (LABA), is frequently used in combination with inhaled corticosteroids (ICS) like fluticasone propionate for managing asthma and COPD. [, , ] It is often compared with formoterol in terms of efficacy and safety. []

Fluticasone Propionate

Compound Description: Fluticasone propionate is a potent inhaled corticosteroid commonly used in combination with LABAs like salmeterol for asthma and COPD management. [, , ] It effectively reduces airway inflammation. []

Relevance: Fluticasone propionate often partners with salmeterol, while formoterol is frequently combined with budesonide. These combinations offer an advantageous therapeutic strategy for respiratory diseases by targeting both inflammation and bronchoconstriction. [, , ]

Beclomethasone Dipropionate

Compound Description: Beclomethasone dipropionate (BDP) is an inhaled corticosteroid commonly prescribed for asthma management. [] Its active metabolite, B17MP, reflects its systemic availability. []

Relevance: Like budesonide, beclomethasone dipropionate serves as an effective anti-inflammatory agent. It is often compared to formoterol in combination therapies, highlighting the clinical significance of combining bronchodilators and anti-inflammatory agents in asthma management. []

Mometasone

Compound Description: Mometasone is a potent inhaled corticosteroid used in asthma treatment. [] Studies have investigated its efficacy in combination with formoterol. []

Relevance: Mometasone, similar to budesonide and beclomethasone dipropionate, exhibits anti-inflammatory properties and is frequently used in combination with formoterol for enhanced therapeutic benefits in asthma and COPD. []

(R,R)-Formoterol

Compound Description: (R,R)-formoterol is one of the enantiomers present in the racemic formulation of formoterol. [] This enantiomer exhibits potent bronchodilatory effects by relaxing airway smooth muscle cells (SMCs) and modulating calcium signaling. []

Relevance: Understanding the individual activities of formoterol enantiomers like (R,R)-formoterol is crucial for optimizing its therapeutic application. (R,R)-formoterol's specific actions on SMCs and calcium signaling provide a deeper insight into the mechanisms of formoterol-induced bronchodilation. []

(S,S)-Formoterol

Compound Description: (S,S)-formoterol, the other enantiomer found in racemic formoterol, displays comparatively weaker bronchodilatory effects compared to (R,R)-formoterol. [] It exerts limited influence on calcium oscillations in SMCs, contributing to its reduced potency in airway relaxation. []

Relevance: The contrasting activities of (S,S)-formoterol and (R,R)-formoterol highlight the stereoselective nature of formoterol's pharmacological effects. This knowledge enables the development of potentially more potent and selective formoterol formulations by focusing on the actions of the more effective enantiomer. []

(R)-Albuterol

Compound Description: (R)-Albuterol, a short-acting β2-agonist, is commonly used as a rescue medication for rapid bronchodilation in asthma and COPD. []

Relevance: Although both (R)-albuterol and formoterol act as β2-agonists, they differ in their duration of action. Formoterol offers prolonged bronchodilation compared to the short-acting effects of (R)-albuterol, making it suitable for maintenance therapy. []

Aclidinium Bromide

Compound Description: Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) often used in combination with formoterol for the treatment of COPD. [, ] This combination therapy has demonstrated clinical efficacy in improving lung function and reducing exacerbations in patients with moderate-to-severe COPD. [, ]

Relevance: Aclidinium bromide, with its distinct mechanism of action as a LAMA, complements the bronchodilatory effects of formoterol. Their combination provides additive benefits in managing COPD, further emphasizing the value of combining drugs with different mechanisms of action for optimal therapeutic outcomes. [, ]

Source and Classification

Formoterol is classified under the category of adrenergic agonists, specifically targeting beta-2 adrenergic receptors. It is synthesized from various precursors through several chemical processes, which can yield different enantiomers with distinct pharmacological properties. The compound is available in various formulations, including inhalation aerosols and dry powder inhalers, to facilitate effective delivery to the lungs.

Synthesis Analysis

Methods and Technical Details

The synthesis of formoterol involves multiple steps that may vary depending on the desired enantiomer. One notable method includes the reaction of racemic 4-benzyloxy-3-nitrostyrene oxide with optically pure amines to produce diastereomeric mixtures that can be separated using high-performance liquid chromatography (HPLC) .

Another efficient synthesis route involves reducing 2-bromo-4'-benzyloxy-3'-nitroacetophenone with borane in the presence of chiral catalysts, followed by hydrogenation and formylation steps to yield optically pure formoterol . This method emphasizes the importance of stereochemistry in pharmacological activity and highlights challenges related to yield and scalability.

Chemical Reactions Analysis

Reactions and Technical Details

Formoterol undergoes various chemical reactions during its synthesis, including:

  1. Reduction Reactions: The reduction of nitro groups to amines is critical in forming the active pharmaceutical ingredient.
  2. Hydrogenation: This step typically involves converting double bonds into single bonds, enhancing stability.
  3. Formylation: The introduction of formyl groups modifies the aromatic system, impacting the compound's activity.

These reactions are usually catalyzed by noble metals or chiral catalysts to ensure high selectivity towards desired products .

Mechanism of Action

Process and Data

Formoterol exerts its therapeutic effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in bronchodilation through relaxation of smooth muscle fibers.

The pharmacodynamics of formoterol demonstrate a rapid onset of action within minutes, with sustained effects lasting up to 12 hours or more, making it suitable for both rescue and maintenance therapy in respiratory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and acetonitrile; poorly soluble in water.
  • Melting Point: Approximately 150°C.

Chemical Properties

  • pH: Typically formulated at a pH range of 3-5 for optimal stability.
  • Stability: Sensitive to light and moisture; requires proper storage conditions.

These properties are crucial for formulation development and ensuring the stability of inhalation products .

Applications

Scientific Uses

Formoterol is primarily utilized in:

  • Asthma Management: As a bronchodilator for acute asthma attacks.
  • Chronic Obstructive Pulmonary Disease Treatment: Used as part of combination therapy with corticosteroids.
  • Research Applications: Investigated for its potential roles in other therapeutic areas due to its mechanism involving beta-adrenergic pathways.
Introduction to Formoterol in Respiratory Pharmacology

Historical Development and Approval Timeline of Formoterol

Formoterol's journey began with its 1972 patenting by Yamanouchi Pharmaceutical Company, followed by systematic pharmacological characterization demonstrating its high β₂-receptor affinity and prolonged duration. Initial in vitro studies revealed bronchodilation within 5 minutes lasting 12 hours, bridging the gap between short-acting agents (e.g., salbutamol) and slower-onset LABAs like salmeterol [1] [6]. The drug entered medical use in Europe in the 1990s, with key approvals including:

Table 1: Formoterol Approval Milestones

YearProduct/Regulatory EventRegion/AuthoritySignificance
1990sOxis® (formoterol fumarate DPI)EuropeFirst dry powder inhaler formulation
2001Foradil® Aerolizer® (capsule inhaler)US FDAFirst US approval for COPD maintenance
2001Perforomist® (nebulized solution)US FDA20μg/2mL solution for COPD [4]
2006Symbicort® (budesonide/formoterol)US FDAFirst US combination ICS/LABA for asthma/COPD [9]
2010Dulera® (mometasone/formoterol)US FDAAsthma maintenance therapy [5]
2019Bevespi Aerosphere® (glycopyrrolate/formoterol)US FDAFirst LAMA/LABA combo with extrafine particles [5]

Post-2000 approvals accelerated with combination therapies, reflecting formoterol's compatibility with inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs). The 2007 Perforomist® approval specifically addressed nebulized delivery for severe COPD, while Symbicort®'s 2006 introduction revolutionized asthma management by enabling single-inhaler maintenance and reliever therapy (SMART) [4] [9] [10]. Generics emerged post-2010, broadening access, though originator products (e.g., Symbicort) retained significant market share due to established efficacy data [1] [5].

Classification Within Long-Acting Beta₂-Adrenoceptor Agonists (LABAs)

Formoterol occupies a distinct niche among LABAs due to its full agonist efficacy, moderate lipophilicity, and rapid receptor association kinetics. Unlike partial agonists (salmeterol, indacaterol), formoterol achieves maximal receptor activation, translating to superior bronchodilatory potency in vitro [2] [8]. Physicochemical properties critically influence its behavior:

  • Lipophilicity (logP 1.6-2.0): Enables dissolution in airway smooth muscle membranes, creating a depot for prolonged action while allowing sufficient aqueous solubility for rapid receptor access [2] [6].
  • Receptor Binding: Faster association (kon) and dissociation (koff) rates than salmeterol underpin its onset within 2-5 minutes – comparable to salbutamol [6] [10].

Table 2: Comparative Pharmacology of Select LABAs

AgentIntrinsic ActivityOnset (min)Duration (h)LipophilicityKey Metabolic Pathways
FormoterolFull agonist2-5≥12ModerateGlucuronidation, O-demethylation (CYP2D6, 2C19) [10]
SalmeterolPartial agonist10-2012HighHydroxylation (CYP3A4)
IndacaterolPartial agonist524HighGlucuronidation, hydrolysis
OlodaterolNear-full agonist5≥24ModerateGlucuronidation (UGT1A1), oxidation
VilanterolPartial agonist522HighO-dealkylation (CYP3A4)

Clinically, formoterol demonstrates dose-dependent bronchodilation from 6-24μg, with 12μg twice daily established as optimal for COPD [2] [6]. Its bronchodilatory capacity exceeds ipratropium and theophylline in FEV₁ improvement (mean ΔFEV₁: 120-330mL vs placebo) and surpasses salmeterol in early-phase response (0-3h post-dose) [6] [8]. Synergy with LAMAs (e.g., tiotropium) and ICS is well-documented, attributed to complementary mechanisms: β₂-agonism reduces hyperinflation while LAMAs counteract cholinergic tone [2] [8].

Role in Global Asthma and COPD Management Guidelines

Asthma

The GINA 2021 guidelines revolutionized asthma therapy by elevating as-needed ICS-formoterol to preferred Step 1-2 therapy (Track 1), replacing SABA-only regimens. This shift acknowledges:

  • Exacerbation Risk in Mild Asthma: 30%-60% reduction vs SABA, addressing the fallacy that "mild" asthma lacks severe exacerbations [3].
  • Poor Adherence with Daily ICS: Real-world data show >50% non-adherence in mild asthma, leaving patients unprotected [3].
  • Behavioral Reinforcement: SABA-only use trains patients to underutilize anti-inflammatory therapy [3].

For Steps 3-5, Maintenance and Reliever Therapy (MART) with budesonide-formoterol or beclomethasone-formoterol is preferred, enabling single-inhaler regimen flexibility. MART reduces exacerbations by 35% vs fixed-dose ICS-LABA plus SABA, without increasing steroid exposure [3] [10].

COPD

GOLD guidelines position formoterol-containing regimens as central to symptomatic management:

  • Moderate COPD (Group B): LAMA or LABA monotherapy (e.g., formoterol 12μg BID) for persistent dyspnea [2].
  • Severe/Exacerbating COPD (Group E): LABA/LAMA combinations (e.g., glycopyrronium/formoterol) or triple therapy (ICS/LAMA/LABA like budesonide/glycopyrronium/formoterol) for exacerbation reduction [2] [8].

Formoterol-based regimens specifically improve dynamic hyperinflation (reducing intrinsic PEEP by 15%-25%) and exercise tolerance (6MWD increase: 20-45m) more effectively than anticholinergics alone [6] [8]. The EMAX trial (2019) confirmed faster lung function improvement with formoterol vs salmeterol combinations in COPD, supporting guideline recommendations for rapid symptom control [2].

Properties

CAS Number

73573-87-2

Product Name

Formoterol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Solubility

Slightly (as fumarate salt)
In water, 1.12X10+4 mg/L at 25 °C /Estimated/
4.16e-02 g/L

Synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.